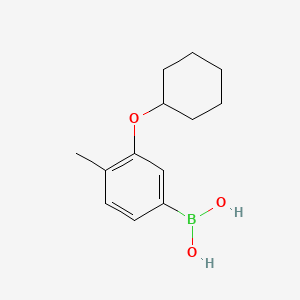
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid
描述
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclohexyloxy group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
属性
分子式 |
C13H19BO3 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC 名称 |
(3-cyclohexyloxy-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO3/c1-10-7-8-11(14(15)16)9-13(10)17-12-5-3-2-4-6-12/h7-9,12,15-16H,2-6H2,1H3 |
InChI 键 |
ZOUXJSFTSNYUNY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C)OC2CCCCC2)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexyloxy)-4-methylphenyl)boronic acid typically involves the reaction of an organometallic reagent with a borate ester. One common method is the reaction of a Grignard reagent, such as 3-(cyclohexyloxy)-4-methylphenylmagnesium bromide, with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (3-(Cyclohexyloxy)-4-methylphenyl)boronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid forms a complex with the active site of the enzyme, thereby inhibiting its activity . Additionally, in Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, facilitating the formation of a carbon-carbon bond .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyloxy and methyl groups, making it less sterically hindered and more reactive in certain reactions.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the phenyl ring, resulting in different reactivity and applications.
4-Methylphenylboronic Acid: Similar structure but without the cyclohexyloxy group, affecting its solubility and reactivity.
Uniqueness
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid is unique due to the presence of both the cyclohexyloxy and methyl groups, which influence its steric and electronic properties. These modifications can enhance its selectivity and reactivity in specific chemical reactions, making it a valuable compound in organic synthesis and research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


